4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine - 1785475-67-3

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

Catalog Number: EVT-1777084
CAS Number: 1785475-67-3
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine

Compound Description: This compound is a complex molecule containing a piperazine ring. It's characterized by a crystal structure determined using X-ray diffraction. []

Relevance: This compound shares a 2,3-dihydro-1H-indenyl ether moiety with the target compound, 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine. The difference lies in the substitution pattern and the linker between the indanyl ether and the piperazine ring. While the target compound has a direct ether linkage at the 2-position of the indane ring, this compound has an oxymethylene linker at the 5-position of the indane ring. Additionally, the target compound has a piperidine ring directly attached to the ether oxygen, whereas this compound has a more complex 1-(3-chlorophenyl)-4-phenethylpiperazine substituent.

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride

Compound Description: This compound is a pharmaceutical compound with two identified polymorphic forms. It contains a 2,3-dihydro-1H-inden-2-yl group linked to an amino alcohol moiety, which is further connected to a difluorophenyl ring. The molecule also possesses an ethyl propanoate ester group. []

1-{[(2,3-Dihydro-1H-inden-2-yl)oxy]methyl}quinazoline-2,4(1H,3H)-dione

Compound Description: This molecule features a quinazoline-2,4(1H,3H)-dione ring system connected via an oxymethylene linker to the 2-position of a 2,3-dihydro-1H-indene moiety. The crystal structure reveals the presence of hydrogen bonding and π–π interactions. []

Relevance: Similar to the first related compound, this compound shares the 2,3-dihydro-1H-indenyl ether substructure with 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine. The key difference lies in the linker and the substituent on the ether oxygen. This compound has an oxymethylene linker attached to the 2-position of the indane ring and a quinazolinedione substituent, while the target compound directly links the piperidine ring to the indane at the same position via an ether bond.

(R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. Unlike other TRPV1 antagonists, it does not induce hyperthermia in rats. It effectively blocks capsaicin activation of TRPV1 without affecting heat activation and demonstrates efficacy in various pain models. []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 represents a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist, specifically targeting the human and rhesus receptors. It demonstrates efficacy in a rhesus pharmacodynamic assay measuring capsaicin-induced changes in forearm dermal blood flow. MK-0974 holds promise as a potential therapeutic agent for acute migraine treatment. [, ]

Relevance: While structurally distinct from the target compound, 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, MK-0974 shares the presence of a piperidine ring. Understanding the structure-activity relationship of MK-0974 with the CGRP receptor could provide insights into potential interactions of the piperidine moiety in the target compound with biological targets.

(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711)

Compound Description: BMS-927711 is a potent, orally bioavailable CGRP receptor antagonist currently in phase II clinical trials for migraine treatment. It demonstrates good oral bioavailability in preclinical models and shows dose-dependent activity in a primate model of CGRP-induced facial blood flow. []

Relevance: Like MK-0974, BMS-927711 also incorporates a piperidine ring within its structure, although it lacks the indane moiety found in 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine. The shared piperidine ring suggests that both compounds might exhibit similar pharmacological activities or interact with related biological targets, although further investigation is needed to confirm this hypothesis.

(2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives

Compound Description: This series of compounds represents potent, selective, and orally bioavailable inhibitors of aggrecanase. They incorporate a cis-(1S,2R)-amino-2-indanol scaffold designed to mimic a tyrosine residue and achieve selectivity for aggrecanase over matrix metalloproteinases. []

2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor. It exhibits strong antitumor activity in A375 melanoma and Colo205 colon cancer xenograft models. Detailed pharmacodynamic studies reveal a correlation between GDC-0879 plasma concentrations, phosphorylated MEK1 inhibition, and tumor growth inhibition. [, ]

6-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione derivatives

Compound Description: These compounds are synthesized through the reaction of amino(thio)uracils with methyl 2-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)acrylate. They represent a class of heterocyclic compounds with a distinct structure characterized by the presence of a pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione ring system. []

Relevance: These derivatives, like 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, contain the 2,3-dihydro-1H-indenyl group. In these derivatives, the indane ring bears two oxo substituents at positions 1 and 3 and a hydroxy group at position 2. This substitution pattern differentiates them from the target compound. The absence of the piperidine ring in these derivatives further highlights their structural dissimilarity. Despite these differences, the presence of the indane core suggests potential similarities in their physicochemical properties, although their biological activities are likely to be different.

6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

Compound Description: This compound acts as a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). It holds potential for investigating the pharmacological effects associated with activating this receptor. []

Relevance: This compound and 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine both contain the 2,3-dihydro-1H-indenyl and piperidine ring systems. The difference lies in the substitution and linkage pattern. While the target compound has an ether linkage at the 2-position of the indane and a piperidine directly linked to the oxygen, this compound has an amino group at the 6-position of the indane connected to a propyl chain that eventually leads to the piperidine ring. This difference in connection and the presence of other functional groups like isopropyl-oxadiazole suggests distinct pharmacological properties.

(±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride (E2020)

Compound Description: E2020 acts as a potent inhibitor of acetylcholinesterase (AChE). Computational studies involving E2020 and its analogs have provided insights into the binding interactions with AChE, aiding in understanding the structure-activity relationships of this class of inhibitors. []

2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one derivatives

Compound Description: These derivatives represent a group of compounds designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. They are structurally related to the drug donepezil and exhibit varying degrees of inhibitory activity against AChE. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

Compound Description: D2AAK4 is identified as a multi-target ligand for aminergic G protein-coupled receptors (GPCRs) and shows potential as an atypical antipsychotic agent. It interacts with aminergic GPCRs through an electrostatic interaction between its protonatable nitrogen and the conserved Asp 3.32 of the receptors. []

7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]Pyrimidin-4-One (BCTP)

Compound Description: BCTP is a potent TRPV1 antagonist with analgesic properties, exhibiting minimal hyperthermic effects in rodents. It acts as a classic polymodal inhibitor of TRPV1, blocking activation by capsaicin, low pH, and heat. BCTP shows efficacy in various pain models, including visceral hypersensitivity, somatic inflammatory pain, and neuropathic pain. []

Relevance: Unlike 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine, BCTP lacks both the 2,3-dihydro-1H-indenyl and piperidine groups. Structurally, BCTP differs significantly from the target compound and is not directly comparable. They likely have distinct pharmacological activities and interact with different biological targets.

Properties

CAS Number

1785475-67-3

Product Name

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

IUPAC Name

4-(2,3-dihydro-1H-inden-2-yloxy)piperidine

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C14H19NO/c1-2-4-12-10-14(9-11(12)3-1)16-13-5-7-15-8-6-13/h1-4,13-15H,5-10H2

InChI Key

SABXIXXVFPRXLD-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2CC3=CC=CC=C3C2

Canonical SMILES

C1CNCCC1OC2CC3=CC=CC=C3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.